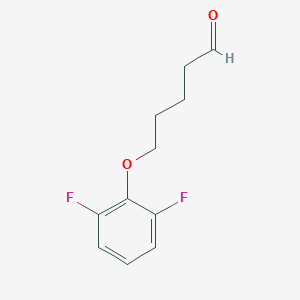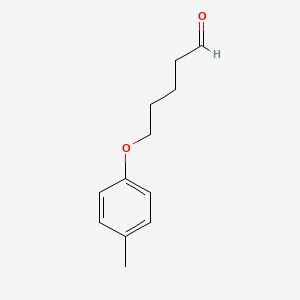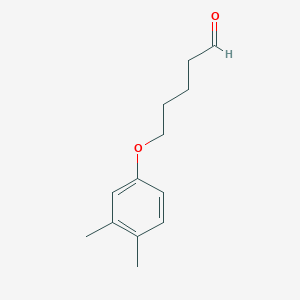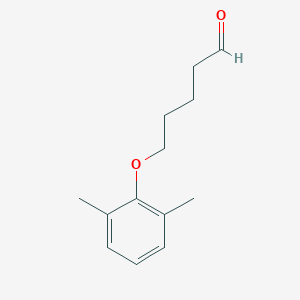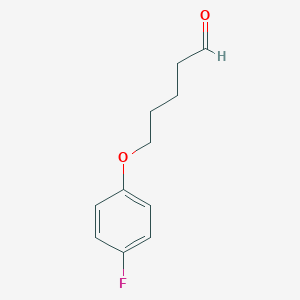
5-(4-Fluorophenoxy)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-(4-Fluorophenoxy)pentanal” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenoxy)pentanal involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The preparation methods typically involve the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The synthetic routes may include:
Initial Formation: The initial step often involves the formation of a core structure through a series of condensation reactions.
Functional Group Addition: Subsequent steps may involve the addition of various functional groups to the core structure, using reagents such as halogens, acids, or bases.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process may involve:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to produce the compound.
Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored and adjusted to optimize yield.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenoxy)pentanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Requires oxidizing agents and often an acidic or basic medium.
Reduction: Requires reducing agents and may involve solvents like ethanol or tetrahydrofuran.
Substitution: Requires nucleophiles or electrophiles and may involve solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May produce reduced derivatives with fewer oxygen-containing functional groups.
Substitution: May produce substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
5-(4-Fluorophenoxy)pentanal has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to inhibit certain biological pathways.
Industry: Used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenoxy)pentanal involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Pathways: Affect biological pathways by interacting with key proteins or receptors.
Alter Cellular Functions: Influence cellular functions by modifying the activity of signaling molecules or transcription factors.
Properties
IUPAC Name |
5-(4-fluorophenoxy)pentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-8H,1-3,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSLYUGPVJVVGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OCCCCC=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

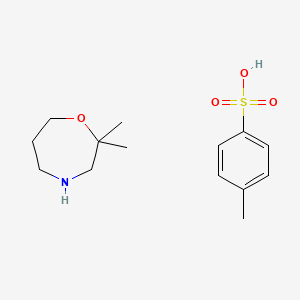
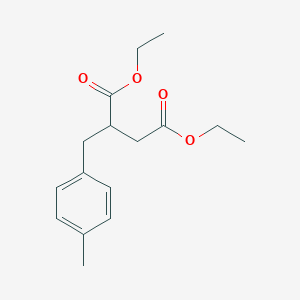
![1'-(tert-butoxycarbonyl)-9-methyl-5H-spiro[imidazo[1,5-a]pyrido[3,2-e]pyrazine-6,3'-pyrrolidine]-7-carboxylic acid](/img/structure/B8077148.png)
![Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8077173.png)
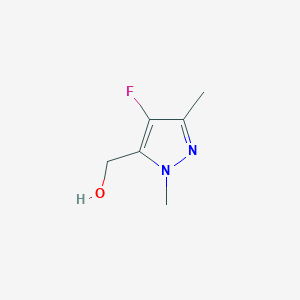
![2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B8077189.png)
![Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate](/img/structure/B8077193.png)
![2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline](/img/structure/B8077203.png)

